molecular formula C5H8KNO2S3 B7783103 potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate

potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate

Cat. No.: B7783103
M. Wt: 249.4 g/mol
InChI Key: LVYMNMYNYRQFAC-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method involves the reaction of specific precursor molecules under anhydrous conditions to prevent unwanted side reactions. The use of catalysts and specific solvents can also play a crucial role in the efficiency and yield of the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated products. Substitution reactions can result in a wide variety of substituted compounds, depending on the nucleophile used.

Scientific Research Applications

potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.

    Biology: The compound can be used in biochemical assays to study enzyme activity and other biological processes.

    this compound has potential applications in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism of action of potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate involves its interaction with specific molecular targets within a given system. This can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex, often involving multiple steps and intermediates.

Properties

IUPAC Name

potassium;N-(1,1-dioxothiolan-3-yl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYMNMYNYRQFAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)[S-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8KNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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